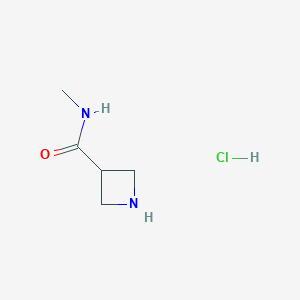

N-methylazetidine-3-carboxamide hydrochloride

Description

Historical Context of Azetidine Derivatives in Medicinal Chemistry

Azetidine derivatives have garnered significant interest in medicinal chemistry due to their unique four-membered nitrogen heterocyclic structure, which imparts distinctive physicochemical and biological properties. Historically, azetidine rings have been explored as bioisosteres for larger nitrogen-containing rings such as pyrrolidines and piperidines, offering alternative conformational constraints and metabolic stability.

The incorporation of azetidine moieties into drug candidates has been linked to improvements in pharmacokinetic profiles, including enhanced membrane permeability and resistance to enzymatic degradation. Azetidine derivatives have been investigated in various therapeutic areas, including central nervous system disorders, antimicrobial agents, and enzyme inhibitors.

The carboxamide functional group at the 3-position of azetidine rings has been particularly valuable in medicinal chemistry for its ability to engage in hydrogen bonding interactions with biological targets, thereby modulating affinity and selectivity. The development of N-substituted azetidine-3-carboxamides, such as N-methylazetidine-3-carboxamide hydrochloride, represents a strategic evolution in the design of small molecules with potential biological activity.

Significance of N-Methyl Substitution in Azetidine-Based Compounds

The N-methyl substitution on the azetidine nitrogen atom is a critical structural modification that influences the chemical and biological behavior of azetidine-based compounds. This substitution affects several key properties:

Electronic Effects: The methyl group donates electron density to the nitrogen, potentially altering the basicity and hydrogen bonding capacity of the azetidine ring nitrogen. This can influence the compound's interaction with biological macromolecules and its overall pharmacological profile.

Steric Effects: The presence of the methyl substituent introduces steric hindrance around the nitrogen, which can impact the conformational flexibility of the azetidine ring and the orientation of the carboxamide group. This may enhance selectivity by favoring specific binding conformations.

Pharmacokinetic Impact: N-methylation can improve metabolic stability by reducing susceptibility to enzymatic N-dealkylation, a common metabolic pathway for amines. It may also modulate solubility and membrane permeability, factors important for drug absorption and distribution.

Chemical Stability: The hydrochloride salt form of N-methylazetidine-3-carboxamide improves the compound’s stability and solubility, facilitating its use in research and potential pharmaceutical applications.

The combination of these effects makes this compound a compound of interest for further exploration in medicinal chemistry research.

| Feature | Impact of N-Methyl Substitution |

|---|---|

| Electronic Properties | Increased electron density on nitrogen, altered basicity |

| Steric Hindrance | Reduced conformational flexibility, enhanced selectivity |

| Metabolic Stability | Decreased susceptibility to enzymatic degradation |

| Solubility & Stability | Improved aqueous solubility as hydrochloride salt |

Properties

IUPAC Name |

N-methylazetidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c1-6-5(8)4-2-7-3-4;/h4,7H,2-3H2,1H3,(H,6,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPDTVIPUIZIFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864248-69-1 | |

| Record name | N-methylazetidine-3-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

N-Methylazetidine-3-carboxamide hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, comparative analysis with related compounds, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula: CHNO

- Molecular Weight: Approximately 150.61 g/mol

- IUPAC Name: this compound

- CAS Number: 864248-69-1

The compound features a four-membered azetidine ring, which includes one nitrogen atom and a carboxamide functional group, enhancing its solubility and stability in aqueous environments.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and viability. The mechanism likely involves interference with bacterial cell wall synthesis or protein synthesis pathways.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been observed to induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy. The precise molecular targets remain under investigation, but it is believed that its interaction with specific enzymes or receptors may play a crucial role in its anticancer effects.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes by forming stable complexes, thereby blocking their active sites.

- Receptor Modulation: It can modulate receptor activity, influencing cellular signaling pathways essential for various biological functions.

Comparative Analysis

A comparative analysis of this compound with similar compounds highlights its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylazetidine | Similar azetidine structure | Antimicrobial properties |

| Azetidine-3-carboxylic acid | Contains carboxylic acid functionality | Anti-inflammatory effects |

| N,N-Dimethylazetidine | Two methyl groups on nitrogen | Neurological effects |

| N-Methylazetidine-3-carboxamide | Methylation at nitrogen enhances solubility | Notable antimicrobial and anticancer activity |

This compound stands out due to its specific combination of structural features that enhance its bioactivity compared to other azetidines.

Case Studies

Case studies focusing on the application of this compound in therapeutic contexts provide valuable insights:

- Antimicrobial Efficacy Study : A study involving clinical isolates of Staphylococcus aureus demonstrated that this compound effectively inhibited bacterial growth, suggesting its potential as an antimicrobial agent in clinical settings.

- Cancer Cell Line Research : In experiments using human breast cancer cell lines, treatment with this compound resulted in significant apoptosis rates compared to control groups, indicating its potential utility in cancer treatment protocols.

Scientific Research Applications

Organic Chemistry

N-methylazetidine-3-carboxamide hydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Synthesis of Derivatives : It can be modified to create various substituted azetidine derivatives depending on the nucleophile used in reactions.

- Polymerization Studies : The compound has been explored for its role in producing polyamines through polymerization processes, highlighting its versatility as a precursor in polymer chemistry .

Medicinal Chemistry

In the realm of medicinal chemistry, this compound is investigated for its potential therapeutic applications:

- Antimicrobial and Anticancer Properties : Preliminary studies suggest that the compound exhibits notable biological activities, making it a candidate for drug development targeting various diseases.

- Drug Development Scaffold : Its structural features allow it to interact with biological targets, potentially modulating enzyme or receptor activity, which is crucial in the design of new therapeutic agents.

Biochemical Research

The compound's utility extends to biochemical research, where it is employed in:

- Antioxidant Activity Studies : Research has demonstrated that derivatives synthesized from this compound exhibit significant antioxidant properties, contributing to the understanding of oxidative stress-related diseases.

- In Vitro Studies : The compound has been utilized in various in vitro assays to evaluate its biological effects and mechanisms of action on different cellular targets .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound derivatives against several cancer cell lines. Results indicated that certain derivatives exhibited selective cytotoxicity, suggesting potential for further development into anticancer agents.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis process of this compound using DABCO/FeO cooperative catalysis. This method demonstrated high efficiency and recyclability, allowing for sustainable production practices in laboratory settings.

Summary Table of Applications

| Application Area | Specific Uses | Key Findings/Outcomes |

|---|---|---|

| Organic Chemistry | Building block for complex organic synthesis | Facilitates production of azetidine derivatives |

| Medicinal Chemistry | Potential drug development scaffold | Exhibits antimicrobial and anticancer properties |

| Biochemical Research | Antioxidant activity studies | Some derivatives show significant antioxidant effects |

| Polymer Chemistry | Precursor for polyamines | Enhances polymerization processes |

Comparison with Similar Compounds

Methyl Azetidine-3-Carboxylate Hydrochloride (CAS 100202-39-9)

- Molecular Formula: C₅H₁₀ClNO₂ .

- Molecular Weight : 151.59 g/mol.

- Key Differences : Replaces the carboxamide (-CONH₂) with a methyl ester (-COOCH₃).

- Physicochemical Properties :

- Synthesis : Typically involves esterification of azetidine-3-carboxylic acid derivatives under acidic conditions.

N-Methyl-3-(Trifluoromethyl)Pyrrolidine-3-Carboxamide Hydrochloride

Methyl 3-Methylazetidine-3-Carboxylate Hydrochloride (CAS 1114876-08-2)

- Molecular Formula: C₆H₁₂ClNO₂ .

- Molecular Weight : 165.62 g/mol.

- Key Differences : Additional methyl group at the 3-position of the azetidine ring.

- Synthesis : Likely involves alkylation of azetidine precursors followed by esterification.

Comparative Data Table

*Estimated based on structural analogs.

Research Findings and Key Differences

Preparation Methods

Esterification of Azetidine-3-carboxylic Acid

Azetidine-3-carboxylic acid is treated with thionyl chloride in methanol to yield methyl azetidine-3-carboxylate hydrochloride. This step is typically conducted under nitrogen atmosphere at low temperatures (5–15 °C) to control reactivity and maximize yield.

| Reagents | Conditions | Product | Yield/Notes |

|---|---|---|---|

| Azetidine-3-carboxylic acid + SOCl2 + MeOH | 5-15 °C, N2 atmosphere | Methyl azetidine-3-carboxylate hydrochloride | High purity achieved |

Reduction to Alcohol or Amine

The methyl ester is reduced using hydride reagents such as sodium borohydride (NaBH4), lithium aluminum hydride (LAH), or diisobutylaluminum hydride (DIBAL). Sodium borohydride in tetrahydrofuran (THF) at 60-65 °C is effective for reducing the ester to the corresponding alcohol intermediate.

| Reducing Agent | Solvent | Temperature | Outcome |

|---|---|---|---|

| NaBH4 | THF | 60-65 °C | Reduction of ester to alcohol |

Functional Group Transformations

Mesylation: The alcohol intermediate is converted to mesylate using methanesulfonyl chloride and triethylamine in dichloromethane (DCM). This activates the molecule for nucleophilic substitution.

Fluorination: Mesylates can be fluorinated using tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine to introduce fluoromethyl groups when required.

Cyanide Substitution and Hydrolysis: Mesylates can also be displaced by cyanide ions to form azetidine-3-carbonitrile, which upon acidic hydrolysis yields azetidine-3-carboxylic acid derivatives.

Formation of N-methyl Carboxamide

The carboxylic acid or ester intermediate is converted to the N-methyl carboxamide by reaction with methylamine in the presence of coupling agents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or via direct amidation under microwave heating at 100 °C in DMF.

| Reagents | Conditions | Product | Yield/Notes |

|---|---|---|---|

| Methylamine + HATU + Azetidine derivative | DMF, microwave, 100 °C, 1 h | N-methylazetidine-3-carboxamide | ~48% isolated yield |

Hydrochloride Salt Formation

The free base N-methylazetidine-3-carboxamide is converted to the hydrochloride salt by treatment with hydrogen chloride gas in ethanol at 0 °C followed by reflux for 12 hours. This step improves compound stability and facilitates isolation.

Representative Synthetic Sequence (Summary Table)

| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Notes |

|---|---|---|---|---|

| 1 | Azetidine-3-carboxylic acid | SOCl2 + MeOH, 5-15 °C, N2 | Methyl azetidine-3-carboxylate hydrochloride | Esterification |

| 2 | Methyl ester | NaBH4, THF, 60-65 °C | Alcohol intermediate | Reduction |

| 3 | Alcohol intermediate | Methanesulfonyl chloride + Et3N, DCM | Mesylate intermediate | Mesylation |

| 4 | Mesylate intermediate | Methylamine + HATU, DMF, microwave, 100 °C, 1 h | N-methylazetidine-3-carboxamide | Amidation |

| 5 | N-methylazetidine-3-carboxamide (free base) | HCl gas, EtOH, 0 °C to reflux, 12 h | This compound | Salt formation |

Research Findings and Process Optimization

Hydride Selection: Sodium borohydride is preferred for reduction due to its milder nature and ease of handling compared to LAH or Red-Al, which are more reactive and require stringent conditions.

Purification: Aqueous extraction and organic solvent washes (e.g., with methanol, ether, or dichloromethane) are critical for removing impurities such as diphenylmethane by-products and residual reagents.

Catalytic Hydrogenation: Deprotection steps involving benzhydryl groups are efficiently achieved by catalytic hydrogenation using palladium on carbon in protic solvents with tertiary amine bases to stabilize azetidine rings.

Microwave-Assisted Amidation: Microwave heating significantly reduces reaction time and improves yield in the amidation step, as shown in recent studies.

Q & A

Q. What analytical techniques are recommended for assessing the purity of N-methylazetidine-3-carboxamide hydrochloride in research settings?

High-performance liquid chromatography (HPLC) is the primary method for purity assessment, with validated protocols requiring baseline separation of the target compound from impurities. For example, HPLC with UV detection at 254 nm and a C18 column (particle size 5 µm, 4.6 × 250 mm) is commonly used, as demonstrated in purity analyses of structurally similar azetidine derivatives . Confirmatory techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) should complement HPLC to resolve ambiguities in structural identity.

Q. What are the typical synthetic routes and key intermediates for this compound?

A common approach involves:

- Step 1 : Amination of a halogenated azetidine precursor (e.g., ethyl azetidine-3-carboxylate hydrochloride) using methylamine under basic conditions.

- Step 2 : Hydrolysis of the ester group to the carboxylic acid, followed by coupling with an amine via carbodiimide reagents (e.g., EDC/NHS) to form the carboxamide.

- Step 3 : Salt formation with hydrochloric acid. Key intermediates include ethyl/methyl azetidine-3-carboxylate and the free carboxylic acid derivative, as seen in analogous syntheses of azetidine-based compounds .

Q. What safety precautions are critical when handling this compound?

- Use fume hoods, nitrile gloves, and protective eyewear to avoid inhalation or skin contact.

- Store in a dry, cool environment (2–8°C) under inert gas (e.g., argon) to prevent degradation.

- Dispose of waste via certified chemical waste services, as improper handling risks environmental contamination .

Advanced Research Questions

Q. How can reaction yields for this compound be optimized in multi-step syntheses?

- Catalyst Selection : Use coupling agents like PyBOP for efficient amide bond formation, which reduces side reactions compared to traditional carbodiimides .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction kinetics in amidation steps.

- Temperature Control : Lower temperatures (0–5°C) during sensitive steps (e.g., salt formation) minimize byproducts.

- Purification : Employ preparative HPLC or recrystallization from ethanol/water mixtures to isolate high-purity product .

Q. How should researchers resolve discrepancies in reported reaction yields across studies?

- Variable Analysis : Compare reaction parameters such as solvent polarity, stoichiometry of reagents, and catalyst loading. For example, dimethylamine excess in amination steps may improve yields but require rigorous purification .

- Replicate Conditions : Reproduce conflicting studies under controlled settings (e.g., inert atmosphere, precise temperature regulation) to identify critical variables.

- Data Normalization : Account for differences in analytical methods (e.g., HPLC vs. gravimetric analysis) when comparing yields .

Q. How can NMR and mass spectrometry confirm the structural identity of this compound?

- 1H/13C-NMR : Key signals include the azetidine ring protons (δ 3.2–3.8 ppm) and the methyl group on the amide nitrogen (δ 2.9 ppm).

- MS (ESI+) : The molecular ion [M+H]+ should match the exact mass (calculated via high-resolution MS). For example, a compound with SMILES

CNC(=O)C1CCCNC1.Clwould show a molecular ion at m/z 177.1 for the free base .

Q. How can stability studies be designed to evaluate this compound under varying conditions?

- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C and monitor degradation via HPLC.

- Thermal Stability : Perform accelerated stability testing at 40°C/75% relative humidity for 4 weeks, comparing results to ambient conditions.

- Light Sensitivity : Expose samples to UV light (254 nm) and assess photodegradation products .

Methodological Recommendations

- Synthetic Reproducibility : Document reaction parameters (e.g., stirring speed, inert gas flow rate) meticulously, as minor variations can significantly impact outcomes in azetidine chemistry .

- Data Validation : Cross-validate purity results using orthogonal methods (e.g., HPLC + NMR integration) to avoid overestimating yields due to co-eluting impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.